10-[(1-Oxohexadecyl)oxy-d31]-octadecanoicacid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-PAHSA-d31 involves the esterification of palmitic acid with 10-hydroxy stearic acid, where the hydrogen atoms are replaced with deuterium . The reaction typically requires the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms. Common solvents used include deuterated dimethyl sulfoxide (DMSO-d6) and deuterated ethanol (EtOD) .
Industrial Production Methods
Industrial production of 10-PAHSA-d31 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to achieve the desired level of deuteration and purity .
Chemical Reactions Analysis
Types of Reactions
10-PAHSA-d31 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ester group to alcohols.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted esters.
Scientific Research Applications
10-PAHSA-d31 is extensively used in scientific research, particularly in the fields of:
Chemistry: As an internal standard for quantification in mass spectrometry.
Biology: Studying the role of FAHFAs in metabolic regulation and inflammation.
Medicine: Investigating the potential therapeutic effects of FAHFAs in metabolic disorders and inflammatory diseases.
Industry: Used in the development of lipid-based pharmaceuticals and nutraceuticals
Mechanism of Action
The mechanism of action of 10-PAHSA-d31 involves its role as a bioactive lipid. It is believed to exert its effects through the modulation of metabolic pathways and inflammatory responses. The compound interacts with specific molecular targets, including glucose transporters and inflammatory mediators, to regulate glucose homeostasis and reduce inflammation .
Comparison with Similar Compounds
10-PAHSA-d31 is unique among FAHFAs due to its high level of deuteration, which makes it an ideal internal standard for mass spectrometry. Similar compounds include other FAHFAs such as:
9-PAHSA: Another FAHFA with similar bioactive properties.
12-PAHSA: Known for its role in metabolic regulation.
These compounds share similar structures and functions but differ in the position of the hydroxy group and the degree of deuteration .
Properties
IUPAC Name |
10-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-hentriacontadeuteriohexadecanoyloxy)octadecanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H66O4/c1-3-5-7-9-11-12-13-14-15-16-17-23-27-31-34(37)38-32(28-24-20-10-8-6-4-2)29-25-21-18-19-22-26-30-33(35)36/h32H,3-31H2,1-2H3,(H,35,36)/i1D3,3D2,5D2,7D2,9D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2,23D2,27D2,31D2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVHRDGWHIDFWID-IVUFTWFTSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OC(CCCCCCCC)CCCCCCCCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)OC(CCCCCCCC)CCCCCCCCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H66O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
570.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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